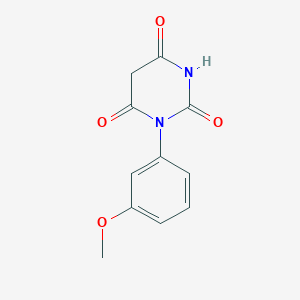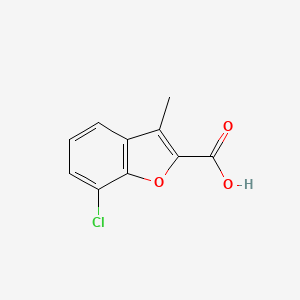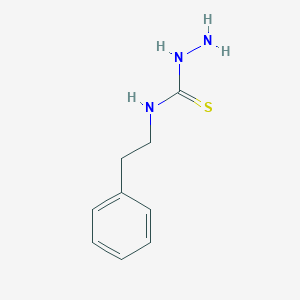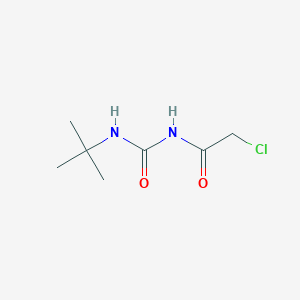
1-tert-Butyl-3-(2-chloro-acetyl)-urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“1-tert-Butyl-3-(2-chloro-acetyl)-urea” appears to be a chemical compound, but specific details about this compound are not readily available12.
Synthesis Analysis
Unfortunately, I couldn’t find any specific information on the synthesis of “1-tert-Butyl-3-(2-chloro-acetyl)-urea”.Molecular Structure Analysis
The molecular structure of “1-tert-Butyl-3-(2-chloro-acetyl)-urea” is not available in the sources I found12.
Chemical Reactions Analysis
I couldn’t find any specific information on the chemical reactions involving “1-tert-Butyl-3-(2-chloro-acetyl)-urea”.Physical And Chemical Properties Analysis
The physical and chemical properties of “1-tert-Butyl-3-(2-chloro-acetyl)-urea” are not available in the sources I found12.
科学的研究の応用
Crystal Structure and Molecular Interaction
The study of derivatives of 1-tert-Butyl-3-(2-chloro-acetyl)-urea, such as N‐p‐Tolyl‐N‐[N‐(p‐tolyl)carbamoyl]acetamide, reveals intricate molecular interactions and crystal structures. These compounds form intermolecular hydrogen-bonded loops that contribute to the stabilization of their crystal structure. This understanding is crucial for designing materials with desired physical and chemical properties (Zhong & Long, 2007).
Antioxidant Properties and Therapeutic Potential
Research on compounds structurally related to 1-tert-Butyl-3-(2-chloro-acetyl)-urea, such as T-0162, highlights their antioxidant properties. These compounds can significantly reduce myocardial infarct size in rabbits by scavenging free radicals, suggesting potential therapeutic applications in cardiovascular diseases (Yamashita et al., 2000).
Selective Chemical Reactions
The use of related organotin catalysts, such as Tetra-tert-butyl-3-chloro-1-hydroxydistannoxane, for selective deacetylation in complex oligosaccharides, points to the chemical versatility and applicability of these compounds in synthetic chemistry. This catalyst is more effective than traditional reagents for selective deacetylation, illustrating the compound's role in refining chemical synthesis techniques (Ni et al., 2020).
Synthesis of High Energy Density Materials
Investigations into derivatives like tert-butyl 2,2-bis(2,4-dinitrophenyl)ethanoate, derived from compounds structurally related to 1-tert-Butyl-3-(2-chloro-acetyl)-urea, have shown potential in creating high energy density materials. These compounds exhibit significant insensitivity and stability, making them suitable for applications requiring high energy materials with low risk of accidental detonation (Kalaivani, Malarvizhi, & Nethaji, 2012).
Advanced Catalysis for Organic Synthesis
The development and use of gold(I)-catalyzed reactions with N-allylic,N'-aryl ureas demonstrate the compound's utility in organic synthesis. These reactions enable the efficient formation of imidazolidin-2-ones, showcasing the potential of 1-tert-Butyl-3-(2-chloro-acetyl)-urea derivatives in facilitating complex chemical transformations with high selectivity and yield (Li, Song, & Widenhoefer, 2011).
Safety And Hazards
I couldn’t find any specific information on the safety and hazards of “1-tert-Butyl-3-(2-chloro-acetyl)-urea”.
将来の方向性
Unfortunately, I couldn’t find any specific information on the future directions of “1-tert-Butyl-3-(2-chloro-acetyl)-urea”.
特性
IUPAC Name |
N-(tert-butylcarbamoyl)-2-chloroacetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13ClN2O2/c1-7(2,3)10-6(12)9-5(11)4-8/h4H2,1-3H3,(H2,9,10,11,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUIODKLJRGPXGV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)NC(=O)CCl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13ClN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80368175 |
Source


|
| Record name | 1-tert-Butyl-3-(2-chloro-acetyl)-urea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80368175 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.64 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-tert-Butyl-3-(2-chloro-acetyl)-urea | |
CAS RN |
4791-27-9 |
Source


|
| Record name | 2-Chloro-N-[[(1,1-dimethylethyl)amino]carbonyl]acetamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4791-27-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-tert-Butyl-3-(2-chloro-acetyl)-urea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80368175 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

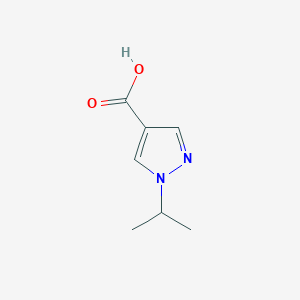
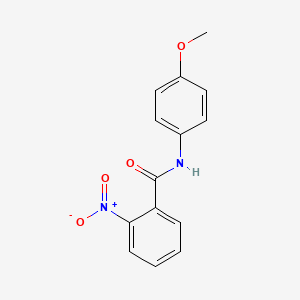
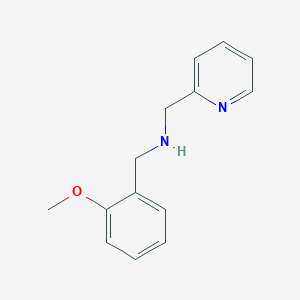
![2-[(4-methoxyphenyl)carbamoyl]benzoic Acid](/img/structure/B1349490.png)
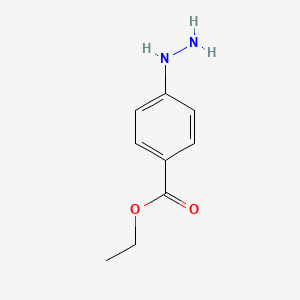
![2-[Acetyl(methyl)amino]benzoic acid](/img/structure/B1349492.png)
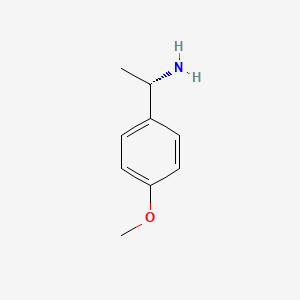
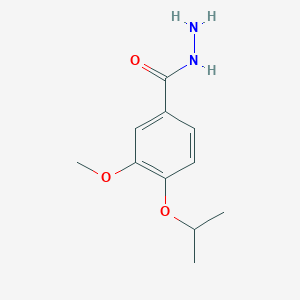
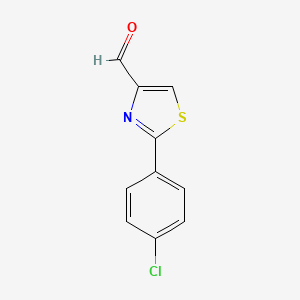
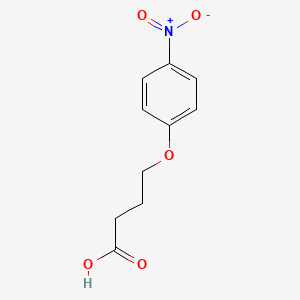
![5-(4-Chloro-phenyl)-4-(2-methoxy-ethyl)-4H-[1,2,4]triazole-3-thiol](/img/structure/B1349522.png)
